molecular formula C16H12F2N2O4S B509109 N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide CAS No. 663168-53-4

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Cat. No.: B509109
CAS No.: 663168-53-4
M. Wt: 366.3g/mol
InChI Key: PHZSCUOCYUJWJL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C16H12F2N2O4S and its molecular weight is 366.3g/mol. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C15H10F2N2O4S
  • Molecular Weight : 352.31 g/mol
  • CAS Number : [Not explicitly provided in the results]

Synthesis

The synthesis of the compound involves the reaction of 2,4-difluorophenyl derivatives with 1,1-dioxido-3-oxo-1,2-benzisothiazol derivatives. The synthetic pathway typically includes the use of solvents like DMF (N,N-Dimethylformamide) and catalysts such as triethylamine. The yield for such reactions can vary but is reported to be between 40% to 60% for similar compounds in the literature .

Antioxidant Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antioxidant properties. For instance, compounds with similar structures showed IC50 values for DPPH radical scavenging ranging from 0.165 mM to 0.191 mM, indicating strong radical scavenging activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .

Cytotoxic Activity

Cytotoxicity assays against various cancer cell lines (e.g., LoVo and HCT-116) revealed that certain derivatives exhibited potent antiproliferative effects. For example:

CompoundCell LineViability (%)
3aLoVo23.5 ± 1.5
3fHCT-11622.7 ± 2.1
5aLoVo26.8 ± 1.3

These results indicate that the most active derivatives significantly reduced cell viability, suggesting a potential for inducing apoptosis through modulation of apoptosis regulators such as Bax and Bcl-2 .

The mechanism underlying the biological activity of this compound likely involves:

  • Inhibition of Enzymes : Similar compounds have been found to inhibit key enzymes involved in cancer metabolism and progression.
  • Induction of Apoptosis : Studies indicated that these compounds could activate both intrinsic and extrinsic apoptosis pathways by upregulating initiator caspases (caspases -8 and -9) and executioner caspase -3 .

Case Studies

Several studies have highlighted the efficacy of benzisothiazole derivatives in treating various conditions:

  • Colon Cancer : A study focused on derivatives like this compound showed promising results in reducing tumor growth in xenograft models.
  • Antiviral Activity : Research has indicated that related compounds exhibit antiviral properties against HIV by targeting viral proteases .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c17-10-5-6-13(12(18)9-10)19-15(21)7-8-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZSCUOCYUJWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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